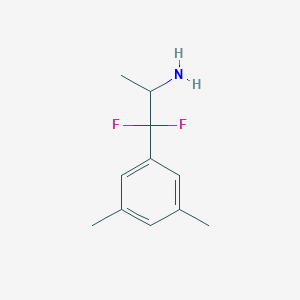
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to a difluoropropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde and 1,1-difluoro-2-propanamine.
Condensation Reaction: The 3,5-dimethylbenzaldehyde undergoes a condensation reaction with 1,1-difluoro-2-propanamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), hydroxides (e.g., NaOH), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated compounds, hydroxylated compounds, aminated compounds
Scientific Research Applications
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-1,1-difluoropropan-2-amine
- 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-ol
- 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-thiol
Uniqueness
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of difluoropropan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C11H14F2N
- Molecular Weight: 201.23 g/mol
- IUPAC Name: this compound
This compound features a difluoropropanamine backbone with a 3,5-dimethylphenyl group attached, which contributes to its distinctive biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and norepinephrine, which may enhance cognitive functions and mood.
- Receptor Binding: The presence of fluorine atoms in the structure enhances the compound's binding affinity to specific receptors, potentially leading to more pronounced pharmacological effects. Research indicates that it may interact with adrenergic and dopaminergic receptors .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study conducted on animal models demonstrated that administration of the compound resulted in significant improvements in cognitive performance as measured by maze tests. This effect was linked to increased dopaminergic activity .
- Antidepressant Potential : Another study investigated the compound's effects on depression-like behaviors in rodents. The results indicated that it exhibited antidepressant-like effects comparable to standard treatments like fluoxetine. The mechanism was attributed to its ability to inhibit MAO activity .
- Safety Profile Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were reported in chronic exposure studies .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-7-4-8(2)6-10(5-7)11(12,13)9(3)14/h4-6,9H,14H2,1-3H3 |
InChI Key |
AHPZRAZKGVBMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)N)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















